molecular formula C20H19N3O6 B13044674 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid

Cat. No.: B13044674
M. Wt: 397.4 g/mol
InChI Key: BMGFLVVATOQHKH-UHFFFAOYSA-N
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Description

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido, dioxo, and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[de]isoquinoline core, followed by the introduction of acetamido and dioxo groups through acylation and oxidation reactions. The final step involves the attachment of the butanoic acid moiety via esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.

    Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid involves its interaction with specific molecular targets. The acetamido and dioxo groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the benzo[de]isoquinoline core but differ in their functional groups.

    Naphthalimide derivatives: Similar in structure but with different electronic properties and reactivity.

    Phthalimide derivatives: These compounds have a similar dioxo structure but lack the benzo[de]isoquinoline core.

Uniqueness

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid is unique due to its combination of functional groups and the benzo[de]isoquinoline core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

4-(5,8-diacetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid

InChI

InChI=1S/C20H19N3O6/c1-10(24)21-13-6-12-7-14(22-11(2)25)9-16-18(12)15(8-13)19(28)23(20(16)29)5-3-4-17(26)27/h6-9H,3-5H2,1-2H3,(H,21,24)(H,22,25)(H,26,27)

InChI Key

BMGFLVVATOQHKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C=C(C=C3C(=O)N(C2=O)CCCC(=O)O)NC(=O)C

Origin of Product

United States

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